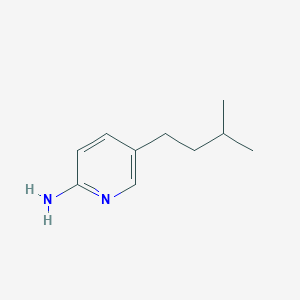
5-Isopentylpyridin-2-amine
Übersicht
Beschreibung
5-Isopentylpyridin-2-amine, also known as 5-AIP, is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It has been gaining attention in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 5-Isopentylpyridin-2-amine consists of a pyridine ring with an isopentyl group attached at the 5-position and an amine group at the 2-position .Chemical Reactions Analysis
Amines, such as 5-Isopentylpyridin-2-amine, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo exhaustive alkylation with alkyl halides .Relevant Papers The search results include a paper discussing the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives , and another paper discussing the synthesis, structure, and computational studies of 2-amino-5-nitropyridine-2,4-dinitrophenol cocrystal . These papers may provide relevant insights into the properties and potential applications of 5-Isopentylpyridin-2-amine.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
5-Isopentylpyridin-2-amine demonstrates significant applications in catalysis and various chemical reactions. For instance, its use in the selective amination of polyhalopyridines, as shown by Ji, Li, and Bunnelle (2003), results in high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Additionally, it plays a role in the direct enantioselective Michael addition of aldehydes to vinyl ketones, catalyzed by chiral amines, highlighting its potential in asymmetric synthesis (P. Melchiorre & K. A. Jørgensen, 2003).
Biomedical Applications
In the field of biomedicine, 5-Isopentylpyridin-2-amine shows promise. For instance, it's utilized in the design of novel dihydrofolate reductase inhibitors, contributing to the development of new antibacterial agents (P. Wyss et al., 2003). Moreover, it's been involved in the synthesis of various compounds with potential anticancer properties, such as in the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles (N. Y. Megally Abdo & M. Kamel, 2015).
Material Science and Chemistry
In material science and chemistry, 5-Isopentylpyridin-2-amine is used in the development of luminescent materials. For example, its reactive forms have been used in attaching to DNA and energy transfer measurements, expanding its utility in bioconjugate chemistry (M. Li & P. Selvin, 1997).
Organic Synthesis
It also finds application in organic synthesis. For example, its use in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine demonstrates its versatility in creating complex organic compounds (T. Fleck et al., 2003).
Discovery of Novel Ligands
The compound is instrumental in the discovery of novel ligands, such as in the study of 2,5-disubstituted pyridines which led to the identification of potent 5-HT2A receptor ligands (Kevin J. Wilson et al., 2007).
Conformational and Spectral Analysis
Furthermore, 5-Isopentylpyridin-2-amine undergoes conformational search and spectral analysis, providing valuable information for molecular geometry and electronic structure investigations, as shown in studies on related pyridine-based derivatives (V. K. Shukla et al., 2016).
Eigenschaften
IUPAC Name |
5-(3-methylbutyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)3-4-9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTAJKBHHULAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopentylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)
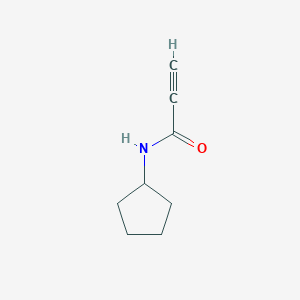
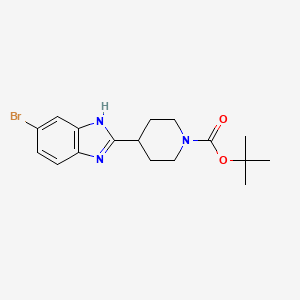
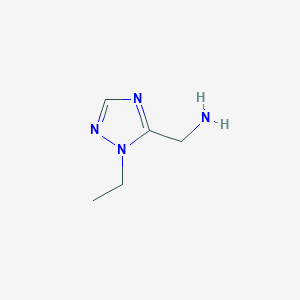
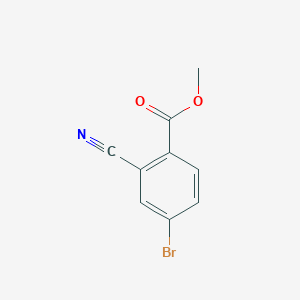


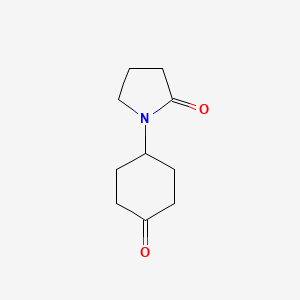
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)
![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)
